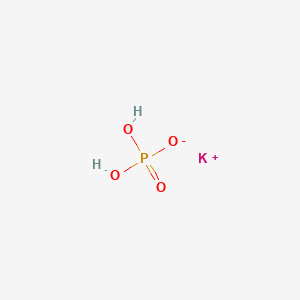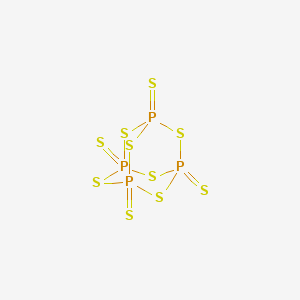
sodium;dodecyl sulfate
Descripción general
Descripción
sodium;dodecyl sulfate, also known as sodium lauryl sulfate, is an anionic surfactant commonly used in various industries. It is a mixture of sodium alkyl sulfates, primarily sodium dodecyl sulfate. This compound is known for its ability to lower the surface tension of aqueous solutions, making it an effective emulsifier, wetting agent, and detergent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium lauryl sulfate is typically synthesized through the sulfation of lauryl alcohol, followed by neutralization with sodium hydroxide. The reaction conditions involve the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The process can be summarized as follows:
Sulfation: Lauryl alcohol reacts with sulfur trioxide or chlorosulfonic acid to form lauryl sulfate.
Neutralization: The lauryl sulfate is then neutralized with sodium hydroxide to produce sodium lauryl sulfate.
Industrial Production Methods
In industrial settings, the production of sodium lauryl sulfate involves continuous processes to ensure high efficiency and yield. The sulfation reaction is carried out in a reactor where lauryl alcohol and sulfur trioxide are continuously fed. The resulting lauryl sulfate is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain sodium lauryl sulfate in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Sodium lauryl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium lauryl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in protein biochemistry as a denaturing agent in polyacrylamide gel electrophoresis (SDS-PAGE).
Medicine: It is used in pharmaceuticals as an emulsifying agent in creams and ointments.
Industry: It is widely used in the production of detergents, shampoos, and toothpaste.
Mecanismo De Acción
Sodium lauryl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different substances. In biological applications, it denatures proteins by disrupting non-covalent bonds, leading to the unfolding of protein structures .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but a different chemical structure.
Sodium stearate: A surfactant with a longer carbon chain, leading to different solubility and emulsifying properties.
Uniqueness
Sodium lauryl sulfate is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in a wide range of applications. Its relatively low cost and ease of production also contribute to its widespread use .
Propiedades
IUPAC Name |
sodium;dodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJMQXJHONAFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B7797936.png)

![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7797962.png)

